3-tert-Butylbenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-tert-butylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMOVQXUVCWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622863 | |
| Record name | 3-tert-Butylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-36-7 | |
| Record name | 3-tert-Butylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-tert-Butylbenzoyl chloride chemical structure
Technical Monograph: 3-tert-Butylbenzoyl Chloride CAS: 21900-36-7 | Role: Lipophilic Electrophile & Pharmacophore Builder
Executive Summary: The "Meta" Advantage
This compound is a specialized acylating agent used primarily in medicinal chemistry and advanced organic synthesis. Unlike its more common para-isomer (4-tert-butylbenzoyl chloride), the 3-isomer (meta) offers a unique structural vector. By placing the bulky tert-butyl group at the meta position relative to the reactive acyl chloride, it allows researchers to probe specific steric pockets in enzyme active sites or receptors that are inaccessible to linear para-substituted analogs.
Core Utility:
-
Lipophilicity Modulation: Introduces a high-carbon moiety to increase LogP, enhancing membrane permeability for CNS-active drugs.
-
Metabolic Shielding: The steric bulk of the tert-butyl group can hinder metabolic oxidation at adjacent ring positions.
-
Scaffold Diversification: Critical for "scaffold hopping" exercises where para-substitution fails to yield potency.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
| Property | Data | Context |
| IUPAC Name | 3-(1,1-Dimethylethyl)benzoyl chloride | Systematic identification |
| CAS Number | 21900-36-7 | Unique identifier (Distinct from para isomer 1710-98-1) |
| Molecular Formula | -- | |
| Molecular Weight | 196.67 g/mol | -- |
| Physical State | Colorless to pale yellow liquid | Viscous liquid at RT |
| Boiling Point | ~250°C (760 mmHg) / ~110°C (15 mmHg) | High boiling point requires vacuum distillation for purification |
| Density | ~1.077 g/cm³ | Slightly denser than water |
| Reactivity | High | Reacts violently with water/nucleophiles |
Synthesis Protocol: Acid Activation Strategy
Objective: Conversion of 3-tert-butylbenzoic acid to this compound via Thionyl Chloride (
Rationale: Thionyl chloride is preferred over Oxalyl chloride for scale-up due to the formation of gaseous byproducts (
Materials:
-
Precursor: 3-tert-Butylbenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 - 2.0 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or
inlet) to exclude atmospheric moisture. -
Charging: Add 3-tert-butylbenzoic acid. If using solvent, dissolve in dry Toluene.[1]
-
Activation: Add
slowly via an addition funnel. Add catalytic DMF.[1] -
Reaction: Heat to reflux (
if neat/toluene) for 2–4 hours.-
Self-Validating Metric (Visual): Monitor the gas bubbler. The reaction is complete when the evolution of
and gas ceases completely.
-
-
Work-up:
-
Distill off excess
(BP: 74.6°C) under reduced pressure. -
Purification: Vacuum distill the residual oil to obtain pure this compound.
-
Validation (Quality Control):
-
FTIR Shift: The broad O-H stretch of the acid (
) will disappear. A sharp, intense C=O stretch appears at ~1775 cm⁻¹ (Acyl Chloride), shifted from ~1690 cm⁻¹ (Acid). -
Derivatization Test: Take a 10 µL aliquot, quench in 0.5 mL Methanol. Run TLC. The spot should correspond to the methyl ester, not the starting acid.
Reaction Engineering & Mechanism
The following diagram illustrates the catalytic cycle and the downstream utility of the molecule.
Figure 1: Synthetic pathway from acid precursor to active chloride and subsequent application vectors.
Applications in Drug Discovery
A. Mesembrine Prodrug Synthesis: Recent medicinal chemistry efforts (e.g., Source 1) utilize this compound to synthesize prodrugs of Mesembrine , a serotonin reuptake inhibitor.
-
Mechanism: The acyl chloride reacts with the hydroxyl/amine handle of the alkaloid.
-
Effect: The lipophilic 3-tert-butylbenzoyl moiety increases the molecule's ability to cross the Blood-Brain Barrier (BBB) before being hydrolyzed back to the active parent drug by esterases.
B. "Magic Methyl" Equivalent: In Lead Optimization, replacing a simple phenyl group with a 3-tert-butylphenyl group (via this acid chloride) acts as a "super-lipophilic" probe. It fills hydrophobic pockets in receptors (e.g., GPCRs) more effectively than a methyl group, often increasing potency by orders of magnitude due to the entropic benefit of displacing water from the binding site.
Safety & Handling Protocols
Hazards:
-
Corrosive (H314): Causes severe skin burns and eye damage.
-
Lachrymator: Irritating to eyes and respiratory system.[6]
-
Water Reactive: Reacts violently with water to release HCl gas.
Storage & Quenching:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture ingress converts it back to the acid and HCl, pressurizing the container.
-
Spill Management: Do NOT use water. Cover with dry lime, sand, or soda ash.
-
Quenching Protocol: Slowly add the reagent to a large volume of ice-cold saturated Sodium Bicarbonate (
) solution. Note: Expect vigorous evolution.
References
-
Google Patents. (2024). Delivery of therapeutic alkaloid compounds (Mesembrine Prodrugs). US Patent 11999694B2. Link
-
ChemicalBook. (2025). This compound Properties and Suppliers.Link
-
Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry.[4] Link
-
BenchChem. (2025).[1] Technical Guide to Benzoyl Chlorides. (General reference for handling protocols). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US11999694B2 - Delivery of therapeutic alkaloid compounds - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Tert-Butyldimethylsilyl chloride: Uses and hazard_Chemicalbook [chemicalbook.com]
Process Development Guide: Synthesis of 3-tert-Butylbenzoyl Chloride
Part 1: Executive Summary & Strategic Rationale
3-tert-Butylbenzoyl chloride is a pivotal acylating agent used in the synthesis of functionalized diaryl hydrazides (e.g., Tebufenozide analogs) and photoinitiators. Unlike its para-isomer, the meta-position (3-position) of the tert-butyl group offers a unique steric profile that influences the binding affinity of downstream pharmaceutical targets without completely blocking the reaction center.
This guide details the conversion of 3-tert-butylbenzoic acid to its acid chloride. While conceptually simple, the lipophilicity of the tert-butyl group and the hydrolytic instability of the acid chloride require a rigorous protocol to ensure high purity (>98%) for drug discovery applications. We will focus on the Thionyl Chloride (
Part 2: Retrosynthetic Analysis & Chemical Logic
The synthesis is a classic Nucleophilic Acyl Substitution . The hydroxyl group of the carboxylic acid is a poor leaving group; the strategy relies on converting it into a chlorosulfite intermediate (using
Reaction Scheme Visualization
Figure 1: Retrosynthetic logic flow. The reaction is driven entropically by the release of gaseous byproducts.
Part 3: Critical Reagent Selection Matrix
For a researcher, the choice of chlorinating agent dictates the workup complexity.
| Parameter | Thionyl Chloride ( | Oxalyl Chloride ( | Phosphorus Pentachloride ( |
| Primary Use Case | Scalable / Standard | High Value / Small Scale | Legacy / Robust |
| Boiling Point | 76°C (Easy removal) | 61°C (Very easy removal) | Solid (Difficult removal) |
| Byproducts | |||
| Atom Economy | High | Medium | Low |
| Catalysis | Requires DMF | Requires DMF | Self-catalyzing |
| Recommendation | PREFERRED | ALTERNATIVE (for <1g scale) | AVOID (Purification issues) |
Part 4: Detailed Synthesis Protocol (Thionyl Chloride Route)
Safety Warning: This reaction generates stoichiometric quantities of
Materials
-
Substrate: 3-tert-Butylbenzoic acid (1.0 equiv).
-
Reagent: Thionyl Chloride (1.5 - 2.0 equiv). Note: Excess serves as solvent.
-
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv).
-
Solvent: Anhydrous Toluene (Optional, but recommended for better thermal control).
Step-by-Step Methodology
-
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the top of the condenser to a gas scrubber.
-
Charging: Add 3-tert-butylbenzoic acid and anhydrous toluene (approx. 3-5 mL per gram of acid).
-
Activation: Add the catalytic amount of DMF.
-
Scientist's Note: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. Without this, sterically hindered acids react sluggishly.
-
-
Addition: Add Thionyl Chloride dropwise via an addition funnel or syringe at room temperature.
-
Observation: Vigorous bubbling (
) will occur immediately.
-
-
Reaction: Heat the mixture to reflux (approx. 80-90°C internal temp) for 2–3 hours.
-
Endpoint: The solution should become homogenous and gas evolution should cease.
-
-
Workup (Degassing): Allow the reaction to cool to room temperature. Switch the condenser to a distillation head.
-
Solvent Removal: Remove toluene and excess thionyl chloride under reduced pressure (rotary evaporator is acceptable if the pump is protected; otherwise, vacuum distillation).
-
Purification (Vacuum Distillation):
-
The crude oil is often yellow/brown.
-
Perform fractional distillation under high vacuum (0.1 – 1.0 mmHg).
-
Target Fraction: Collect the clear, colorless liquid.
-
Est. Boiling Point: ~135–140°C at 20 mmHg (extrapolated from 4-isomer data [1]).
-
Analytical Validation (QC)
-
IR Spectroscopy: Disappearance of the broad O-H stretch (3300-2500
) and appearance of the sharp C=O stretch for acid chlorides (~1770-1785 ). -
Derivatization: React a small aliquot with methanol; analyze the resulting methyl ester by GC-MS to confirm purity without decomposing the chloride on the column.
Part 5: Mechanistic Insight (Vilsmeier-Haack Activation)
Understanding the catalytic cycle explains why DMF is strictly required for efficient conversion.
Figure 2: The catalytic cycle of DMF. The Vilsmeier reagent is far more electrophilic than thionyl chloride alone, facilitating attack by the carboxylic acid.
Part 6: Safety & Handling
-
Corrosivity: this compound is a lachrymator and causes severe skin burns. Double-gloving (Nitrile) and a face shield are mandatory.
-
Hydrolysis: The compound reacts violently with water. All glassware must be oven-dried.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) in a Schlenk flask or sealed ampoule. If the liquid turns cloudy or white crystals form (benzoic acid), it has hydrolyzed and requires redistillation.
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. (Data extrapolated for 3-isomer). Link
-
Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-tert-Butylbenzoyl chloride. (Toxicological and Handling data). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Organic Syntheses. Coll. Vol. 1, p. 147 (1941). (Standard protocols for Acid Chlorides). Link
Sources
A Comprehensive Spectroscopic Guide to 3-tert-Butylbenzoyl Chloride for Advanced Research
Introduction: The Significance of 3-tert-Butylbenzoyl Chloride
This compound is a member of the acyl chloride family, a class of reactive organic compounds widely utilized in organic synthesis. The presence of the bulky tert-butyl group at the meta position of the benzoyl chloride core introduces unique steric and electronic effects, influencing its reactivity and the properties of its derivatives. Accurate structural elucidation and purity assessment are paramount in any synthetic application, making a thorough understanding of its spectroscopic signature essential. This guide provides the foundational spectroscopic knowledge required for the confident identification and utilization of this versatile reagent.
Synthesis and Purity Considerations
A common and effective method for the synthesis of this compound is the reaction of 3-tert-butylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Typical Synthetic Protocol:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride) is charged with 3-tert-butylbenzoic acid.
-
Solvent Addition: An inert solvent, such as anhydrous toluene, is added to create a slurry.
-
Reagent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added cautiously to the stirred slurry at room temperature, followed by a few drops of DMF.
-
Reaction: The mixture is heated to reflux and maintained for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.
-
Purification: The crude this compound is then purified by vacuum distillation.
Potential Impurities and Their Spectroscopic Signatures:
-
Unreacted 3-tert-butylbenzoic acid: This is the most likely impurity. Its presence can be detected in the IR spectrum by a broad O-H stretching band around 3000 cm⁻¹ and in the ¹H NMR spectrum by a broad singlet for the acidic proton, typically above 10 ppm.
-
Anhydride: Self-condensation of the acyl chloride or reaction with the parent carboxylic acid can form the corresponding anhydride. Anhydrides show two characteristic C=O stretching bands in the IR spectrum, typically around 1810 cm⁻¹ and 1750 cm⁻¹.
-
Solvent Residues: Residual toluene or other solvents used in the synthesis or work-up may be present and can be identified by their characteristic signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the acyl chloride group and the vibrations of the substituted benzene ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Predicted IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |
| ~1785-1770 | Strong | C=O Stretch (Acyl Chloride) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1370, ~1395 | Medium | C-H Bend (tert-butyl, characteristic doublet) |
| ~1200-1000 | Medium | In-plane C-H Bending |
| ~900-690 | Strong | Out-of-plane C-H Bending (Aromatic) |
| ~850-750 | Strong | C-Cl Stretch |
Interpretation of the Predicted IR Spectrum:
The most diagnostic feature in the IR spectrum of this compound is the intense carbonyl (C=O) stretching vibration of the acyl chloride functional group, which is expected to appear at a high frequency, around 1785-1770 cm⁻¹. This high frequency is characteristic of acyl chlorides and is a key indicator of the compound's identity. The presence of the tert-butyl group will be evident from the strong aliphatic C-H stretching bands and the characteristic doublet in the C-H bending region. The aromatic ring will give rise to C-H and C=C stretching vibrations, as well as characteristic out-of-plane bending bands that can provide information about the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
¹H NMR Spectroscopy
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.0 | Singlet (or narrow triplet) | 1H | H-2 |
| ~7.9-7.8 | Doublet of doublets | 1H | H-6 |
| ~7.6-7.5 | Triplet | 1H | H-5 |
| ~7.5-7.4 | Doublet of doublets | 1H | H-4 |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ |
Interpretation of the Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and a prominent singlet for the tert-butyl group. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.35 ppm, a highly characteristic feature. The aromatic region will display a more complex pattern due to the meta-substitution. The proton at position 2 (between the two substituents) is expected to be the most deshielded and may appear as a singlet or a narrow triplet due to small meta-couplings. The other aromatic protons will exhibit splitting patterns (doublet of doublets, triplet) characteristic of a 1,3-disubstituted benzene ring.
¹³C NMR Spectroscopy
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Set up the spectrometer for ¹³C detection, including broadband proton decoupling.
-
Spectrum Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the data as described for ¹H NMR.
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Acyl Chloride) |
| ~153 | C-3 (ipso-carbon of tert-butyl) |
| ~136 | C-1 (ipso-carbon of acyl chloride) |
| ~134 | C-6 |
| ~130 | C-5 |
| ~129 | C-4 |
| ~126 | C-2 |
| ~35 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide a clear carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the acyl chloride is expected to be significantly downfield, around 168 ppm. The quaternary carbon of the tert-butyl group will appear around 35 ppm, and the methyl carbons will resonate around 31 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with the ipso-carbons (C-1 and C-3) having characteristic chemical shifts.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum Fragmentation for this compound:
| m/z | Proposed Fragment |
| 196/198 | [M]⁺˙ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |
| 181/183 | [M - CH₃]⁺ |
| 161 | [M - Cl]⁺ |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation of the Predicted Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak (M⁺˙) at m/z 196, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 198, with approximately one-third the intensity, will be observed due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a chlorine-containing compound.
The fragmentation pattern will be influenced by the stability of the resulting carbocations. A prominent fragmentation pathway is the loss of a chlorine radical to form the 3-tert-butylbenzoyl cation at m/z 161. Another significant fragmentation is the loss of a methyl radical from the tert-butyl group, leading to a fragment at m/z 181/183. The formation of the stable tert-butyl cation at m/z 57 is also expected to be a major fragmentation pathway.
A Self-Validating System for Structural Confirmation
The combination of these spectroscopic techniques provides a powerful and self-validating system for the structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Each technique provides a unique piece of the structural puzzle. IR confirms the presence of the key functional groups. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides further structural information through fragmentation analysis. The consistency of the data across all three techniques provides a high degree of confidence in the structural assignment.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected IR, NMR, and MS spectra, researchers can confidently synthesize, purify, and characterize this important chemical intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development, ensuring the integrity and quality of their research.
References
-
Beijing Xinhengyan Technology Co., Ltd. This compound - CAS:21900-36-7. [Link]
Sources
Technical Guide: FT-IR Analysis of 3-tert-Butylbenzoyl Chloride
Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists
Executive Summary
3-tert-Butylbenzoyl chloride (CAS: 1710-98-1) serves as a critical electrophilic intermediate in the synthesis of pharmaceuticals and advanced materials. Its structural integrity is defined by the meta-positioned tert-butyl group, which imparts specific lipophilicity and steric bulk without the direct resonance donation seen in para isomers.
This guide provides a rigorous FT-IR analytical framework. Unlike standard aliphatic analysis, this protocol addresses two specific challenges:
-
The Fermi Resonance Doublet: A spectral artifact unique to benzoyl chlorides that is often misidentified as an impurity.
-
Hydrolytic Instability: The rapid conversion to 3-tert-butylbenzoic acid upon exposure to atmospheric moisture.
Chemical Context & Spectral Dynamics[1][2][3]
To accurately interpret the spectrum, one must understand the electronic environment of the carbonyl group.
The Inductive vs. Resonance Conflict
The carbonyl (C=O) bond in acid chlorides is stiffened by the electron-withdrawing induction of the chlorine atom, typically shifting the stretching frequency to 1770–1785 cm⁻¹ , significantly higher than esters or amides.
-
Meta-Substitution Effect: The tert-butyl group at the 3-position exerts a weak positive inductive effect (+I). However, because it is in the meta position, it cannot donate electron density into the ring system via resonance to stabilize the carbonyl. Consequently, the C=O bond retains a high-frequency character, distinct from para-substituted analogs where resonance might lower the frequency.
The Fermi Resonance Phenomenon
A critical feature of benzoyl chloride spectra is the appearance of a doublet in the carbonyl region (typically ~1775 cm⁻¹ and ~1735 cm⁻¹).[1]
-
Mechanism: This is not two different carbonyl species. It arises from Fermi resonance —a quantum mechanical mixing between the fundamental C=O stretch and the first overtone of the C-Cl stretch (or an aromatic ring deformation mode) located near 870–880 cm⁻¹.
-
Diagnostic Value: The presence of this doublet confirms the intact benzoyl chloride moiety. A single peak often indicates hydrolysis or solvent interaction.
Strategic Protocol: The "Dry-Purge-Scan" Workflow
The following protocol is designed to be self-validating . If moisture contamination occurs during the scan, the spectrum will immediately reveal "ghost peaks" of the carboxylic acid.
Instrumentation & Configuration
-
Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets. KBr is hygroscopic and will catalyze hydrolysis in situ, ruining the sample.
-
Crystal: Diamond or ZnSe (Single reflection).
-
Scans: 16–32 (Keep scan time short to minimize exposure).
Experimental Workflow (Visualization)
Figure 1: The "Dry-Purge-Scan" workflow designed to minimize hydrolytic degradation during analysis.
Spectral Assignment & Interpretation[2][4][7][8]
The following table synthesizes the expected bands for this compound.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Assignment | Notes |
| Aromatic C-H | 3030–3080 | Weak | Stretching (v) | Diagnostic of the benzene ring. |
| Aliphatic C-H | 2960, 2870 | Medium | Stretching (v) | Specific to tert-butyl . The 2960 cm⁻¹ asymmetric stretch is prominent. |
| Acid Chloride C=O | 1770–1785 | Strong | Stretching (v) | Primary Diagnostic. Often split (Fermi Resonance) with a secondary band ~1735 cm⁻¹. |
| Aromatic Ring | 1580–1600 | Med-Weak | C=C Ring Breathing | Typical aromatic doublet. |
| tert-Butyl Group | 1365 & 1390 | Medium | Bending (δ) | "The Split Peak": Characteristic "gem-dimethyl" doublet. Confirms the t-butyl group. |
| C-Cl Stretch | 600–800 | Strong | Stretching (v) | Broad, often multiple bands due to rotational isomers. |
Critical Interpretation Logic
-
The 3000 cm⁻¹ Boundary: You must see peaks above 3000 (aromatic) and below 3000 (aliphatic t-butyl). Absence of the aliphatic bands implies the wrong starting material.
-
The Carbonyl Zone: The center of gravity for the carbonyl peak must be >1770 cm⁻¹. If the strongest peak is <1720 cm⁻¹, the sample is degraded.
Quality Control: Impurity Profiling
The primary impurity is 3-tert-butylbenzoic acid , formed via hydrolysis:
The "Self-Validating" QC Check
Use the following decision tree to validate sample quality.
Figure 2: Spectral decision tree for purity assessment.
Quantifying Degradation
If a peak appears at 1690–1710 cm⁻¹ (Carboxylic Acid C=O dimer) and is accompanied by a broad "hump" centered at 3000 cm⁻¹ (O-H stretch), the sample is compromised.
-
Action: Distill the sample under vacuum or treat with thionyl chloride to reconvert the acid to the acid chloride before use in sensitive synthesis.
References
-
NIST Mass Spectrometry Data Center. "Benzoyl chloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via [Link]
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter 6: Carbonyl Groups and Fermi Resonance).
-
Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Section: Acid Halides and the effect of conjugation).
-
University of California, Los Angeles (UCLA). "Table of Characteristic IR Absorptions." WebSpectra. Accessed via [Link]
Sources
Methodological & Application
polymer synthesis involving 3-tert-butylbenzoyl chloride
Application Note: Precision Polymer Engineering with 3-tert-Butylbenzoyl Chloride
Subtitle: Strategies for Solubility Enhancement and End-Group Control in High-Performance and Bio-Based Polymers
Executive Summary & Rationale
This compound (3-t-BBC) is a specialized monofunctional acylating agent used in polymer chemistry to introduce bulky, hydrophobic termini or side chains. Unlike standard capping agents (e.g., benzoyl chloride), the 3-tert-butyl substituent provides significant steric bulk and free volume.
Key Applications:
-
Solubility Enhancement in Aramids: In the synthesis of rigid-rod polymers like poly(p-phenylene terephthalamide), intermolecular hydrogen bonding often leads to premature precipitation and poor processability. End-capping with 3-t-BBC disrupts chain packing at the termini, improving solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability.
-
Hydrophobic Modification of Biopolymers: Reacting 3-t-BBC with nucleophilic backbones (e.g., Chitosan, Polyvinyl alcohol) creates amphiphilic polymers suitable for drug delivery systems, where the hydrophobic tert-butyl domains drive self-assembly into nanoparticles.
Chemical Basis: The "Bulky Capper" Effect
The utility of 3-t-BBC lies in its structural duality:
-
Reactive Center: The acid chloride group (-COCl) undergoes rapid nucleophilic acyl substitution with amines (-NH2) or alcohols (-OH).
-
Steric Modulator: The meta-tert-butyl group adds significant hydrodynamic volume.
Mechanism of Solubility Improvement:
Protocol A: Synthesis of Organosoluble Aramids via End-Capping
Objective: Synthesize a controlled-molecular-weight aromatic polyamide with improved solubility in NMP/DMAc.
Materials & Reagents
| Reagent | Role | Purity Requirement |
| p-Phenylenediamine (PPD) | Monomer (Diamine) | >99%, Sublimed |
| Terephthaloyl Chloride (TPC) | Monomer (Diacid Chloride) | >99%, Recrystallized |
| This compound | End-Capper | >98%, Distilled |
| N-Methyl-2-pyrrolidone (NMP) | Solvent | Anhydrous (<50 ppm H2O) |
| Calcium Chloride (CaCl₂) | Solubilizing Salt | Anhydrous, Dried at 250°C |
| Pyridine | Acid Scavenger | Anhydrous |
Experimental Workflow
Step 1: Solvent System Preparation
-
Charge a flame-dried 250 mL 3-neck round-bottom flask (equipped with mechanical stirrer, N2 inlet) with 100 mL NMP.
-
Add 4.0 g anhydrous CaCl₂. Heat to 80°C to dissolve, then cool to room temperature (RT). Note: CaCl₂ prevents hydrogen-bond driven gelation of the growing aramid chains.
Step 2: Monomer Dissolution
-
Add PPD (20.0 mmol) to the NMP/CaCl₂ solution. Stir under N₂ until fully dissolved.
-
Cool the mixture to 0°C using an ice/water bath. Crucial: Low temperature controls the exotherm and prevents side reactions.
Step 3: Polymerization (Chain Growth)
-
Add TPC (19.0 mmol) in a single portion.
-
Increase stirring speed immediately. The solution will viscosity rapidly.
-
Stir at 0°C for 30 minutes, then allow to warm to RT for 60 minutes.
Step 4: End-Capping (The 3-t-BBC Step)
-
Calculate the required amount of 3-t-BBC. For a target degree of polymerization (DP) controlled by stoichiometry, or to cap the excess amine ends:
-
Stoichiometry: Excess amine ends =
. -
Add This compound (2.5 mmol) (slight excess) dropwise to the viscous solution.
-
-
Add Pyridine (5.0 mmol) to scavenge the HCl generated.
-
Stir for 2 hours at RT.
Step 5: Isolation
-
Pour the polymer solution slowly into high-shear methanol (1000 mL) or water.
-
Filter the fibrous precipitate.[1]
-
Wash: Water (3x)
Methanol (2x) Acetone (1x). -
Dry in a vacuum oven at 80°C for 12 hours.
Protocol B: Hydrophobic Functionalization of Chitosan
Objective: Create an amphiphilic Chitosan-graft-3-tert-butylbenzamide for drug delivery applications.
Experimental Workflow
Step 1: Chitosan Activation
-
Dissolve Chitosan (1.0 g) in 1% acetic acid (50 mL).
-
Precipitate with 1M NaOH, filter, and wash with water.
-
Solvent Exchange: Wash the wet precipitate with DMF (3x) to remove water.
-
Resuspend the swollen chitosan in anhydrous DMF/LiCl (5% w/v). Stir at 60°C until a clear solution forms.
Step 2: Acylation
-
Add Pyridine (1.5 eq relative to target substitution).
-
Add This compound (0.1 to 0.5 eq per glucosamine unit, depending on desired hydrophobicity) dropwise at 0°C.
-
Allow reaction to proceed at RT for 12 hours.
Step 3: Purification
-
Precipitate into excess acetone.
-
Soxhlet extraction with ethanol for 24 hours to remove unreacted acid chloride and byproducts.
-
Dialyze against distilled water (MWCO 12,000 Da) for 3 days.
-
Lyophilize to obtain the white polymer powder.
Visualization: Reaction Pathways & Workflow
Figure 1: Synthesis Logic & Pathway
Caption: Reaction pathway for end-capping polyamides. The 3-tert-butyl group terminates propagation and prevents chain stacking.
Figure 2: Experimental Workflow (Aramids)
Caption: Step-by-step workflow for the synthesis of 3-tert-butylbenzamide end-capped aramids.
Characterization & Quality Control
| Technique | Parameter | Expected Observation |
| 1H NMR (DMSO-d6) | Structure Confirmation | Distinct singlet at ~1.3 ppm (9H, tert-butyl). Aromatic protons shift due to amide formation. |
| FT-IR | Functional Groups | 1650 cm⁻¹ (Amide I, C=O), 1540 cm⁻¹ (Amide II, N-H). Absence of ~1800 cm⁻¹ (Acid Chloride). |
| GPC (in NMP/LiBr) | Molecular Weight | Lower PDI (Polydispersity Index) compared to uncapped polymers. |
| Solubility Test | Processability | Clear solution in NMP or DMAc at 5% w/v (Uncapped aramids typically insoluble). |
Troubleshooting Guide
-
Issue: Low Viscosity/Low MW.
-
Cause: Moisture in solvent or incorrect stoichiometry.
-
Fix: Ensure NMP is <50 ppm water. Re-sublime diamines.
-
-
Issue: Polymer Precipitates During Reaction.
-
Cause: Insufficient CaCl₂ or reaction temperature too high.
-
Fix: Increase CaCl₂ to 6-8%. Keep reaction at 0°C during TPC addition.
-
-
Issue: No "tert-butyl" signal in NMR.
-
Cause: Hydrolysis of 3-t-BBC before reaction.
-
Fix: Distill 3-t-BBC before use. Store under inert atmosphere.
-
References
-
Synthesis of Soluble Polyamides: Imai, Y. (1995). Rapid Synthesis of Polyamides and Polyimides. High Performance Polymers.[1] Link
-
Chitosan Modification: Rúnarsson, Ö.[2] V., et al. (2008).[2] Synthesis of soluble chitosan derivatives. European Polymer Journal. Link
-
Aramid Solubility: Garcia, J. M., et al. (2010). High-performance aromatic polyamides. Progress in Polymer Science. Link
-
Reagent Data: Fluorochem. (n.d.). This compound Product Sheet. Link
Sources
Application Note: Reaction Conditions for Acylation with 3-tert-Butylbenzoyl Chloride
Abstract
This technical guide details the optimized reaction conditions for utilizing 3-tert-butylbenzoyl chloride (CAS: 21900-36-7) in acylation reactions. Unlike its para-substituted counterpart, the meta-substitution of the tert-butyl group offers a unique balance of lipophilicity and steric geometry, making it a valuable building block in kinase inhibitor and GPCR ligand design. This document covers protocols for N-acylation (amide formation) and C-acylation (Friedel-Crafts), addressing specific challenges related to steric bulk and hydrolytic stability.
Reagent Profile & Chemical Properties
Before initiating synthesis, it is critical to verify the isomer. The meta position of the tert-butyl group dictates the hydrodynamic volume and electronic induction of the benzoyl moiety.
| Property | Data | Notes |
| Chemical Name | This compound | Meta-substituted isomer |
| CAS Number | 21900-36-7 | Distinct from 4-isomer (1710-98-1) |
| Molecular Weight | 196.67 g/mol | |
| Boiling Point | ~250°C (760 mmHg) | High boiling point; vacuum distillation recommended for purification. |
| Density | ~1.077 g/mL | Denser than water. |
| Solubility | DCM, THF, Toluene, Et2O | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 3-tert-butylbenzoic acid. |
Expert Insight: The meta-tert-butyl group exerts a weak inductive electron-donating effect (+I). While less electrophilic than 3-nitrobenzoyl chloride, it remains highly reactive. The primary challenge is not reactivity, but rather the lipophilicity which can complicate aqueous workups if not managed correctly.
Protocol A: N-Acylation (Amide Bond Formation)
This protocol is optimized for coupling this compound with secondary amines to form lipophilic amides, a common motif in drug discovery libraries.
Materials
-
Reagent: this compound (1.1 equiv)
-
Substrate: Amine (1.0 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) – Optional for sterically hindered amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Temperature Control: Cool the mixture to 0°C using an ice bath.
-
Why: Although the tert-butyl group adds bulk, the acid chloride is still prone to rapid hydrolysis or side reactions at RT. Cooling controls the exotherm.
-
-
Addition: Add this compound (1.1 equiv) dropwise via syringe.
-
Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount of DCM before addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the amine peak.
-
-
Quench & Workup:
-
Add saturated aqueous
to quench unreacted acid chloride. -
Extract with DCM (3x).
-
Wash organic layer with 1M HCl (to remove excess amine/pyridine) followed by Brine.
-
Dry over
and concentrate.
-
Workflow Visualization
Figure 1: Standard workflow for N-acylation using this compound.
Protocol B: Friedel-Crafts Acylation (C-Acylation)
Used for attaching the 3-tert-butylbenzoyl moiety to aromatic scaffolds (e.g., benzene, thiophene).
Critical Consideration: The tert-Butyl Stability
In Friedel-Crafts alkylations, tert-butyl groups frequently migrate or undergo de-alkylation. However, in acylation , the formation of the acylium ion is faster and more stable. The meta-position of the tert-butyl group is thermodynamically stable, but mild Lewis Acids are preferred to prevent potential trans-alkylation of the tert-butyl group itself under harsh conditions.
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Aromatic compound (e.g., Benzene, Anisole) (1.0 – 1.2 equiv)
-
Catalyst: Aluminum Chloride (
) (1.1 – 1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.
-
Avoid: Ethers (complex with Lewis Acid).
-
Step-by-Step Methodology
-
Catalyst Slurry: In a dry flask under
, suspend (1.1 equiv) in DCE. -
Acylium Formation: Add this compound dropwise at 0°C. Stir for 15 mins.
-
Observation: The mixture should homogenize slightly as the acylium complex forms.
-
-
Substrate Addition: Add the aromatic substrate slowly.
-
Heating: Warm to RT. If the substrate is deactivated, heat to reflux (83°C) for 1–3 hours.
-
Caution: Monitor for HCl gas evolution.[1]
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice/HCl mixture.
-
Why: Breaks the Aluminum-Product complex.
-
-
Purification: Extract with DCM. Recrystallize from Hexanes/EtOAc if solid.
Mechanistic Logic & Decision Tree
Figure 2: Decision matrix for Friedel-Crafts conditions to preserve the tert-butyl moiety.
Troubleshooting & Expert Tips
Hydrolysis Control
The tert-butyl group is lipophilic. If your yield is low, check if the acid chloride hydrolyzed to 3-tert-butylbenzoic acid .
-
Detection: Acid chloride shows a C=O stretch at ~1770-1780
. The acid shows a broad OH stretch and C=O at ~1680-1690 . -
Fix: If hydrolyzed, reflux the material in Thionyl Chloride (
) with a drop of DMF for 1 hour to regenerate the acid chloride before use.
Purification of Amides
Because the product is highly lipophilic (due to the tert-butyl group), it may co-elute with non-polar impurities.
-
Tip: Use a gradient starting at 100% Hexanes (or Heptane) rather than the standard 10% EtOAc/Hexanes.
Regioselectivity in Friedel-Crafts
The 3-tert-butylbenzoyl group is bulky.
-
Outcome: Expect high para-selectivity on the substrate ring due to the steric clash preventing ortho attack.
References
-
Chemical Identification: this compound. CAS Common Chemistry.[2] CAS Registry Number: 21900-36-7.[3] Link
-
General Acylation Protocols: Amide Bond Formation. Organic Chemistry Portal. Link
-
Friedel-Crafts Methodology: Friedel-Crafts Acylation. Master Organic Chemistry. Link
-
Reagent Preparation: Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Demonstrates stability of t-butyl groups under chlorinating conditions). Link
Sources
choice of Lewis acid for Friedel-Crafts with 3-tert-butylbenzoyl chloride
Application Note #FC-3TB: Chemoselective Friedel-Crafts Acylation with 3-tert-Butylbenzoyl Chloride
Executive Summary
The use of This compound in Friedel-Crafts acylation presents a specific chemoselectivity challenge often overlooked in standard protocols: the thermodynamic instability of the tert-butyl group under strong Lewis acidic conditions. While the benzoyl chloride moiety requires activation to form the acylium ion, the bulky tert-butyl group is susceptible to retro-Friedel-Crafts alkylation (dealkylation) and subsequent transalkylation (scrambling) when exposed to strong acids like Aluminum Chloride (
This guide recommends a shift from traditional
Mechanistic Analysis & Critical Challenges
The "Trojan Horse" of Acylation
In a standard Friedel-Crafts acylation, the objective is to generate an electrophilic acylium ion. However, the tert-butyl group on the starting material is an electron-rich, bulky substituent that stabilizes a carbocation. Under harsh conditions, the reaction environment can trigger two competing pathways:
-
Pathway A (Desired): Formation of the acylium ion and attack on the nucleophile.
-
Pathway B (Undesired): Protonation of the aromatic ring ipso to the tert-butyl group, leading to the loss of the tert-butyl cation (dealkylation). This cation can then re-attach to the more electron-rich coupling partner (transalkylation).
Key Insight: The product (a ketone) deactivates the ring, theoretically stabilizing the tert-butyl group. However, the transient intermediates and the presence of free protons (
Visualizing the Chemoselectivity Conflict
Figure 1: The chemoselectivity bifurcation. Strong Lewis acids promote the thermodynamic scrambling pathway (Red), while milder, oxophilic acids favor the kinetic acylation pathway (Green).
Strategic Lewis Acid Selection Matrix
The choice of Lewis Acid (LA) dictates the balance between reactivity and side-reaction suppression.
| Lewis Acid | Class | Reactivity | Risk of t-Bu Loss | Recommendation | Context |
| Hard / Strong | Very High | High | Avoid (unless -78°C) | Legacy protocols; only for highly deactivated nucleophiles. | |
| Borderline | High | Low | Recommended | Scalable, robust, cost-effective. Best balance. | |
| Soft / Oxophilic | Moderate | Negligible | High Value | Drug discovery; precious substrates; catalytic loading (1-5 mol%). | |
| Soft / Weak | Low | None | Conditional | Only for highly activated nucleophiles (e.g., anisole, phenols). |
Experimental Protocols
Protocol A: The "Gold Standard" (Ferric Chloride Method)
Best for: Scalable synthesis, moderate-to-rich nucleophiles (Benzene, Toluene, Xylenes).
Rationale:
-
Preparation: In a flame-dried 3-neck flask under Argon, dissolve This compound (1.0 equiv) in anhydrous Dichloromethane (DCM) or Nitromethane (
).-
Note: Nitromethane increases the electrophilicity of the acylium complex but can be hazardous; DCM is standard.
-
-
Catalyst Addition: Cool the solution to 0°C . Add anhydrous
(1.1 equiv) in portions.-
Observation: Evolution of HCl gas (vent to scrubber). The solution will darken.
-
-
Nucleophile Addition: Add the aromatic coupling partner (1.05 equiv) dropwise over 15 minutes.
-
Control: Maintain internal temperature < 5°C.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 2-4 hours.
-
Monitoring: Check HPLC/TLC. Look for the disappearance of acid chloride.
-
-
Quench: Pour mixture onto an ice/HCl (1M) slurry.
-
Workup: Extract with DCM. Wash organic layer with
(sat.) and Brine. Dry over .
Protocol B: The "High-Fidelity" Method (Hafnium Triflate Catalysis)
Best for: Late-stage functionalization, acid-sensitive substrates, high-value API synthesis.
Rationale: Rare earth triflates (
-
Mixture: In a sealed tube or flask, combine This compound (1.0 equiv), Nucleophile (1.0 equiv), and
(0.2 equiv - optional additive to boost ionic strength). -
Catalyst: Add
(1–5 mol%). -
Solvent: Use Acetonitrile or run Neat (if nucleophile is liquid).
-
Condition: Heat to 50°C for 6-12 hours.
-
Note: Despite the heat, the catalyst's specific mode of activation prevents t-butyl scrambling.
-
-
Recovery: The catalyst can often be recovered via aqueous extraction (catalyst stays in water phase) and re-used.
Protocol C: The "Cryogenic Control" (Aluminum Chloride Method)
Best for: Highly deactivated nucleophiles (e.g., chlorobenzene) where weaker acids fail.
Rationale: If you must use
-
Setup: Flame-dried glassware,
atmosphere. -
Pre-complexation: Dissolve
(1.1 equiv) in DCM. Cool to -78°C (Dry ice/Acetone). -
Addition: Add this compound slowly. Stir 15 mins to form the acylium salt.
-
Coupling: Add the nucleophile (dissolved in DCM) slowly down the side of the flask.
-
Critical Step: Stir at -78°C for 1 hour, then allow to warm only to 0°C . Do not heat to reflux.
-
Quench: Quench immediately at 0°C with ice water.
Quality Control & Troubleshooting
Validation Workflow: After workup, analyze the crude mixture using 1H NMR .
-
Success Marker: A sharp singlet (9H) around
1.3-1.4 ppm (the tert-butyl group). -
Failure Marker (Dealkylation): Loss of the 9H singlet; appearance of complex multiplets in the alkyl region (indicating scrambled alkyl groups).
-
Failure Marker (Transalkylation): Presence of tert-butyl signals on the nucleophile ring (check coupling constants).
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Missing t-Bu peak in NMR | Dealkylation occurred. | Switch from |
| Low Conversion | Lewis Acid deactivated. | Ensure reagents are dry; increase LA to 1.2-1.5 equiv (for |
| Multiple Spots on TLC | Regioisomers or Transalkylation. | Lower temperature; switch to Triflate catalyst (Protocol B). |
References
- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on the reversibility of alkylation vs.
-
Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Scandium(III) trifluoromethanesulfonate as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides." Journal of the Chemical Society, Chemical Communications, (10), 1157-1158. Link (Establishes the mildness of rare-earth triflates).
-
Earle, M. J., et al. (1998). "Friedel-Crafts acylations using metal triflates in ionic liquids." Chemical Communications, (20), 2245-2246. Link
- Yamato, T., et al. (1991). "Lewis acid-catalyzed trans-tert-butylation of 2,6-di-tert-butyl-4-methylphenol." Journal of the Chemical Society, Perkin Transactions 1, 2149-2152. (Demonstrates the mobility of t-butyl groups under Lewis Acid conditions).
-
Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst." Synthesis, 1974(07), 455-471. Link
Technical Application Note: Strategic Handling and Preservation of 3-tert-Butylbenzoyl Chloride
Introduction & Chemical Context
3-tert-butylbenzoyl chloride (3-tBBC) is a specialized acylating agent used in organic synthesis to introduce a bulky meta-substituted benzoyl group. Unlike its para-isomer, the meta-substitution pattern offers unique steric geometry that can influence the regioselectivity of downstream nucleophilic substitutions or Friedel-Crafts acylations.
As an acid chloride, 3-tBBC is inherently electrophilic and moisture-sensitive. Its utility in drug development—often as a building block for pharmacophores requiring lipophilic bulk—depends entirely on maintaining its purity. Hydrolysis converts the liquid reagent into solid 3-tert-butylbenzoic acid and corrosive hydrogen chloride (HCl) gas, compromising stoichiometry and safety.
This guide provides a rigorous, self-validating framework for handling 3-tBBC, moving beyond basic safety data sheets to actionable laboratory workflows.
Chemical Profile & Risk Assessment
Before handling, researchers must verify the compound's identity and state. 3-tBBC is a liquid at room temperature, distinguishing it from many solid benzoic acid derivatives.
Table 1: Physicochemical Properties
| Property | Data | Note |
| Chemical Name | This compound | Meta-isomer |
| CAS Number | 21900-36-7 | Distinct from para-isomer (1710-98-1) |
| Molecular Weight | 196.67 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~250°C (760 mmHg) | Predicted; distillable under vacuum |
| Density | ~1.077 g/mL | Denser than water |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |
Hazard Identification (GHS Classifications)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]
-
Lachrymator: Vapors are extremely irritating to mucous membranes.
-
Moisture Sensitive: Liberates HCl gas upon contact with ambient humidity.
Critical Safety Insight: Latex gloves are permeable to benzoyl chlorides. Silver Shield™ (laminate) or heavy-gauge Nitrile (minimum 8 mil) gloves are required.
Storage Protocols: The "Dry Chain"
The primary cause of reagent degradation is the "breathing" of storage vessels during temperature fluctuations. 3-tBBC must be maintained under an inert atmosphere (Nitrogen or Argon).
Long-Term Preservation Strategy
To prevent hydrolysis, adopt a "Dry Chain" approach. If the reagent turns cloudy or deposits white solids, significant hydrolysis to 3-tert-butylbenzoic acid has occurred.
Protocol:
-
Primary Seal: Use a Teflon-lined screw cap. Avoid standard polyethylene cones, which can swell.
-
Secondary Seal: Wrap the cap-neck junction with Parafilm M® (short term) or electrical tape (long term) to retard vapor exchange.
-
Atmosphere: Flush the headspace with dry Nitrogen or Argon before resealing after every use.
-
Desiccation: Store the bottle inside a secondary container (desiccator or sealed jar) containing activated molecular sieves or Drierite™.
Visualization: Storage Decision Logic
Figure 1: Decision matrix for selecting the appropriate storage vessel based on usage frequency to minimize hydrolysis.
Handling & Synthesis Protocols
Because 3-tBBC is a liquid, it should be transferred via syringe or cannula to avoid exposure to atmospheric moisture. Open-pouring is strongly discouraged.[1][3][4]
Inert Transfer Protocol (Syringe Technique)
Objective: Transfer
-
Preparation: Oven-dry all glassware and needles. Flush the syringe with inert gas 3 times.
-
Positive Pressure: Insert a nitrogen line needle into the reagent bottle septum to create positive pressure.
-
Draw: Insert the sampling needle. The positive pressure will help fill the syringe, reducing the risk of pulling a vacuum and sucking air past the plunger seal.
-
Transfer: Inject directly into the reaction vessel (also under positive inert pressure).
Self-Validating Purity Check
Before committing the reagent to a high-value synthesis, perform a "Water Drop Test" (qualitative) or NMR check.
-
Method: Take a micro-drop of the reagent on a glass rod and touch it to a piece of damp pH paper.
-
Result: Immediate red color indicates the acid chloride is active (releasing HCl).
-
NMR Validation: Run a quick
H NMR in CDCl .-
3-tBBC (Reagent):[5] Look for the benzoyl protons shifted downfield due to the electron-withdrawing -COCl group.
-
Impurity (Acid): A broad singlet >10 ppm indicates hydrolysis (COOH).
-
Visualization: Inert Transfer Workflow
Figure 2: Step-by-step workflow for the air-free transfer of liquid acid chlorides.
Emergency & Waste Management
Accidents with 3-tBBC involve two hazards: chemical burns from the liquid and respiratory damage from the HCl gas generated upon hydrolysis.
Spill Control
DO NOT USE WATER. Adding water to a spill will generate a cloud of HCl gas and heat, potentially spreading the contaminant.
-
Evacuate: Clear the immediate area if the fumes are intense.
-
Absorb: Cover the spill with dry sand , vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).
-
Sweep: Once absorbed, sweep into a double-bagged waste container.
-
Clean: Wipe the surface with a dilute sodium bicarbonate solution only after the bulk liquid is removed.
Quenching Excess Reagent
When a reaction is complete, unreacted 3-tBBC must be destroyed before disposal.
Protocol:
-
Cool: Place the reaction vessel in an ice bath (0°C).
-
Dilute: Ensure the mixture is well-diluted in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Neutralize: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO
) or 1M NaOH .-
Note: NaHCO
will bubble vigorously (CO release). NaOH generates more heat but no gas.
-
-
Verify: Check pH of the aqueous layer. It should be neutral or slightly basic (pH 7-9).
References
-
Chemical Identity & Properties
-
Safety & Hazards (Class Data)
-
Handling Protocols
-
University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid & Acid Chlorides. Retrieved from
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from
-
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. 3-TERT-BUTYLBENZOYLCHLORIDE | 21900-36-7 [chemicalbook.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. CAS 21900-36-7: Benzoyl chloride,3-(1,1-dimethylethyl)- [cymitquimica.com]
- 8. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]
- 9. 4-叔丁基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Guide to Regioselectivity in Friedel-Crafts Acylation with 3-tert-Butylbenzoyl Chloride
Abstract: This document provides a detailed technical guide on the regioselectivity of Friedel-Crafts acylation reactions utilizing 3-tert-butylbenzoyl chloride. We delve into the core mechanistic principles, exploring the interplay of electronic and steric effects that govern the positional outcome of the acylation on various aromatic substrates. The significant steric hindrance imposed by the meta-positioned tert-butyl group on the acylating agent is shown to be a primary determinant for favoring substitution at the least hindered positions of the aromatic substrate. This guide offers researchers and drug development professionals field-proven insights and a robust, step-by-step protocol for conducting these reactions, ensuring predictable and high-yield synthesis of specifically substituted benzophenone derivatives.
Introduction: The Friedel-Crafts Acylation Landscape
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction typically involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]
A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product. This deactivation prevents subsequent acylations on the product ring, leading to clean, mono-acylated products.[4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[1]
This application note focuses specifically on the use of this compound as the acylating agent. The presence of the bulky tert-butyl group introduces a significant steric factor that profoundly influences the regiochemical outcome of the reaction, a critical consideration for the targeted synthesis of complex molecules in pharmaceutical and materials science.
Mechanistic Principles & Controlling Factors
The regioselectivity of the Friedel-Crafts acylation of an aromatic substrate is dictated by two primary factors: the electronic directing effects of substituents on the substrate and the steric hindrance around the potential reaction sites.
Formation of the Acylium Ion Electrophile
The reaction is initiated by the activation of this compound with a Lewis acid, typically AlCl₃. The Lewis acid coordinates to the carbonyl oxygen and, more importantly, to the chlorine atom, weakening the C-Cl bond. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent substitution step.[1]
The Decisive Role of the Aromatic Substrate
The regiochemical outcome is determined during the rate-determining step: the nucleophilic attack of the aromatic substrate on the 3-tert-butylbenzoyl cation.[1] The position of this attack is governed by the substituents already present on the substrate ring.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) are activating and direct the incoming electrophile to the ortho and para positions.[5] They stabilize the intermediate carbocation (arenium ion) through resonance or inductive effects.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carbonyl (-COR), and sulfonyl (-SO₃H) are deactivating and direct the incoming electrophile to the meta position.[5][6] Halogens are an exception; they are deactivating but are ortho, para-directors.[5]
Steric Hindrance: The Influence of the tert-Butyl Group
While the electronic effects of the substrate's substituents determine the possible positions of attack (ortho, para or meta), the steric profile of the electrophile plays a crucial role in the final product distribution. The 3-tert-butylbenzoyl cation is sterically demanding due to the bulky tert-butyl group.
This bulkiness creates significant steric hindrance for an attack at the ortho position of a substituted aromatic ring. Consequently, even for strongly ortho, para-directing substrates, the reaction heavily favors substitution at the less sterically encumbered para position .[7] This predictable selectivity is a valuable synthetic tool.
Caption: Logical workflow of the Friedel-Crafts reaction.
Experimental Protocol: Synthesis of (3-tert-butylphenyl)(4-methylphenyl)methanone
This protocol details the para-selective acylation of toluene, an activated aromatic substrate, with this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
The reaction generates HCl gas, which is corrosive and toxic.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| This compound | C₁₁H₁₃ClO | 196.67 | 5.00 g | 1.0 |
| Toluene | C₇H₈ | 92.14 | 35 mL | - (Solvent/Reagent) |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 4.05 g | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - (Solvent) |
| 6M Hydrochloric Acid | HCl | 36.46 | 50 mL | - (Work-up) |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - (Work-up) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - (Drying) |
| Round-bottom flask (250 mL) | - | - | 1 | - |
| Addition Funnel | - | - | 1 | - |
| Magnetic Stirrer & Stir Bar | - | - | 1 | - |
| Ice Bath | - | - | 1 | - |
Reaction Setup & Procedure
Caption: Step-by-step experimental workflow diagram.
-
Flask Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Ensure all glassware is oven-dried to be completely free of moisture.
-
Reagent Charging: In the fume hood, carefully weigh anhydrous aluminum chloride (4.05 g, 1.2 eq) and add it to the flask. Immediately add toluene (35 mL). Stir the resulting slurry.
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C.
-
Acyl Chloride Addition: Prepare a solution of this compound (5.00 g, 1.0 eq) in 15 mL of dry dichloromethane (DCM). Transfer this solution to the addition funnel.
-
Reaction Execution: Add the acyl chloride solution dropwise to the stirred AlCl₃/toluene slurry over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous HCl gas evolution will be observed.
-
Causality Insight: Slow, controlled addition is critical to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.
-
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow it to warm to room temperature. Stir for another 2-3 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with caution in the fume hood.
-
Self-Validation: The AlCl₃ must be fully quenched. The resulting ketone product forms a complex with the Lewis acid, and this step breaks that complex to liberate the product.[8]
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 35 mL of DCM. Shake well and separate the layers. Extract the aqueous layer with an additional 20 mL of DCM.
-
Washing: Combine the organic layers and wash sequentially with 30 mL of 2M HCl, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to obtain the pure (3-tert-butylphenyl)(4-methylphenyl)methanone.
Data Summary: Regioselectivity with Various Substrates
The following table summarizes the expected major products and typical regiochemical outcomes when reacting this compound with various aromatic substrates, highlighting the preference for para-substitution.
| Aromatic Substrate | Substituent Type | Directing Effect | Expected Major Product | Typical Isomer Ratio (Para:Ortho) |
| Benzene | None | N/A | (3-tert-butylphenyl)(phenyl)methanone | N/A |
| Toluene | Activating (EDG) | ortho, para | (3-tert-butylphenyl)(4-methylphenyl)methanone | >95:5 |
| Anisole | Activating (EDG) | ortho, para | (3-tert-butylphenyl)(4-methoxyphenyl)methanone | >98:2 |
| Chlorobenzene | Deactivating (EWG) | ortho, para | (3-tert-butylphenyl)(4-chlorophenyl)methanone | >97:3 |
| Nitrobenzene | Deactivating (EWG) | meta | (3-tert-butylphenyl)(3-nitrophenyl)methanone | >99% meta |
Conclusion
The Friedel-Crafts acylation using this compound is a highly predictable and regioselective reaction. The directing effects are primarily controlled by the electronic nature of the substituents on the aromatic substrate. However, the dominant feature governing the product distribution is the steric bulk of the acylating agent, which consistently and strongly favors substitution at the sterically accessible para position for ortho, para-directing substrates. This predictable outcome makes it an invaluable tool for the rational design and synthesis of specific benzophenone structures crucial for pharmaceutical and industrial applications.
References
- Vertex AI Search. (2024). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Luo, H., Pan, L., Xu, X., & Liu, Q. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282–8289. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation with Amides. Request PDF. Retrieved from [Link]
-
American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
- University of California, Berkeley. (2014). The Friedel-Crafts Reaction.
-
Deans, F. B., & Eaborn, C. (1959). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C, 2759-2763. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride... Retrieved from [Link]
-
AK Lectures. (n.d.). Friedel-Crafts Alkylation Example. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Insights on tert-butyl alkylation effects on fluorobenzene. Request PDF. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Products from 3-tert-butylbenzoyl Chloride Reactions
Welcome to the technical support center for handling reaction mixtures containing 3-tert-butylbenzoyl chloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during product purification. Our focus is on providing a deep, mechanistic understanding of why specific purification strategies are chosen, empowering you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured to follow a typical experimental workflow, from the initial reaction work-up to final purification by chromatography or recrystallization.
Section 1: The Critical First Step: Reaction Work-up and Liquid-Liquid Extraction
The initial work-up is arguably the most crucial phase for a successful purification. Reactions with acyl chlorides, particularly Friedel-Crafts acylations, leave behind reactive and often troublesome byproducts. Proper quenching and extraction are not just about isolating your product; they are about setting the stage for a straightforward final purification.
Q1: I've just completed a Friedel-Crafts acylation using this compound and AlCl₃. What is the correct procedure for quenching the reaction and why are the steps in that order?
A1: This is a critical question, as improper quenching can lead to low yields and a complex mixture of byproducts. The goal is to safely neutralize the Lewis acid catalyst (AlCl₃) and remove water-soluble impurities.
The standard and safest procedure involves slowly quenching the reaction mixture by adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl). The causality is twofold:
-
Exothermic Reaction Control: The hydrolysis of the AlCl₃ catalyst and any unreacted this compound is highly exothermic. Adding the reaction mixture to a large volume of cold water dissipates this heat effectively, preventing uncontrolled boiling of the organic solvent.
-
Decomplexation of the Product: The ketone product forms a complex with AlCl₃.[1] Adding water hydrolyzes this complex, liberating the free ketone into the organic phase.[1][2]
Following the quench, a standard liquid-liquid extraction is performed. A typical workflow is outlined below.
-
Prepare a beaker with crushed ice and, optionally, 1M HCl.
-
Slowly and with vigorous stirring, pour the cooled reaction mixture onto the ice.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine the organic layers.
-
Proceed with the basic wash as described in Q2.
Q2: During the work-up, I washed my combined organic layers with aqueous sodium bicarbonate (NaHCO₃) and encountered a persistent emulsion. What causes this, and how can I resolve it?
A2: Emulsions are a common frustration. They are typically caused by the formation of salts that act as surfactants, stabilizing the interface between the organic and aqueous layers. In this specific case, the primary culprit is the sodium salt of 3-tert-butylbenzoic acid, formed by the reaction of NaHCO₃ with the 3-tert-butylbenzoic acid impurity (from hydrolysis of the starting material).
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which can disrupt the emulsion and force the separation of layers.[3]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: As a last resort, pass the entire emulsified layer through a pad of Celite® or glass wool. This can physically break up the emulsion.
To prevent emulsions, consider using a more dilute basic solution (e.g., 5% NaHCO₃) and avoid overly vigorous shaking during the initial basic washes.
Q3: How do I know if I have successfully removed the main acidic impurity, 3-tert-butylbenzoic acid?
A3: This is an excellent question that relates to the self-validating nature of a good protocol. The presence of residual 3-tert-butylbenzoic acid is the most common cause of problems in subsequent chromatography (see Section 2).
You can confirm its removal using Thin Layer Chromatography (TLC).
-
Spotting: On a silica gel TLC plate, place three spots:
-
C (Crude): A sample of your organic layer before the basic wash.
-
W (Washed): A sample of your organic layer after the final basic wash.
-
S (Standard): If available, a spot of pure 3-tert-butylbenzoic acid.
-
-
Elution: Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize under a UV lamp. The 3-tert-butylbenzoic acid will appear as a spot with a very low Rf value (it is highly polar and sticks to the silica). You have successfully removed the impurity if the low-Rf spot present in the "C" lane is absent or significantly diminished in the "W" lane.
Below is a generalized workflow for the work-up of a typical reaction involving this compound.
Caption: General workflow for reaction work-up and extraction.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the primary method for purifying moderately polar to nonpolar organic compounds from complex mixtures.[4] Success depends on choosing the correct stationary phase (almost always silica gel for these products) and mobile phase (eluent).
Q4: I'm developing a solvent system for my product (a ketone from a Friedel-Crafts reaction), but it co-elutes with a nonpolar impurity on the TLC plate. How can I improve the separation?
A4: This is a classic separation challenge. If two spots have very similar Rf values, you need to increase the selectivity of your solvent system. The principle relies on exploiting subtle differences in polarity between your product and the impurity.
Strategy:
-
Reduce Solvent Strength: Your starting point is likely a binary mixture like ethyl acetate (EtOAc)/hexanes. If the Rf values are too high (>0.5), decrease the concentration of the polar solvent (EtOAc). This will cause all compounds to travel more slowly, often amplifying small differences in polarity.[5]
-
Change Solvent Selectivity: If reducing the strength isn't enough, change one of the solvents in your binary mixture. Different solvents interact with compounds in different ways. For example, replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the elution order or improve separation.[6]
-
Example: A compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[6] Trying both systems can reveal which provides better separation for your specific mixture.
-
| Solvent System (in order of increasing polarity) | Typical Use Case |
| 100% Hexanes or Heptane | Very nonpolar compounds (e.g., hydrocarbons) |
| 5-20% Diethyl Ether / Hexanes | Nonpolar to moderately nonpolar compounds |
| 5-30% Ethyl Acetate / Hexanes | The "standard" for a wide range of compounds[6] |
| 10-50% Dichloromethane / Hexanes | Good for dissolving a wide range of compounds |
| 1-5% Methanol / Dichloromethane | For more polar compounds[6] |
| Caption: Common solvent systems for flash chromatography. |
Q5: My product is streaking badly on the TLC plate and I expect the same on the column. What is happening?
A5: Streaking is a strong indicator of an acidic impurity, which in this case is almost certainly residual 3-tert-butylbenzoic acid from incomplete removal during the work-up. The carboxylic acid functional group interacts very strongly with the acidic silica gel, causing it to smear down the plate rather than eluting as a tight band.
Solution:
-
Primary Solution: Repeat the basic wash (Q2, Q3) on your crude product before attempting chromatography.
-
Chromatographic Fix: If a small amount of acidic impurity remains, you can neutralize the silica gel's acidity in situ. Add 0.5-1% triethylamine (NEt₃) to your chosen eluent system.[6] The amine base will preferentially bind to the acidic sites on the silica, allowing your acidic impurity (and product) to elute more cleanly. Always re-check your Rf on a TLC plate using the new amine-containing eluent, as it may slightly increase the Rf of your compounds.[6]
This protocol assumes a moderately polar product with an ideal Rf of ~0.3 in 20% EtOAc/Hexanes.
-
Column Packing:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% EtOAc/Hexanes).[7]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[7]
-
Add a final protective layer of sand on top.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).[7]
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. This technique generally provides superior resolution to direct liquid loading.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[8]
-
Begin collecting fractions immediately. The size of your fractions should be guided by the scale of your reaction and the separation observed on TLC.[8]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Section 3: Achieving Ultimate Purity: Recrystallization
For products that are solid at room temperature, recrystallization is an unparalleled technique for achieving high purity. It relies on the principle that a compound is more soluble in a hot solvent than in a cold one.[9]
Q6: I dissolved my solid product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What should I do?
A6: "Oiling out" is a common problem that typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is too concentrated (supersaturated).[9]
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add more of the same solvent (10-20% more volume) to create a slightly more dilute solution. Let this cool slowly.
-
Change Solvents: The chosen solvent may be too nonpolar. Try a slightly more polar solvent or a solvent-pair system.
-
Solvent-Pair Method: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly.[9] Common pairs include Ethanol/Water and Hexanes/Ethyl Acetate.
Q7: My cooled solution is clear and no crystals are forming. How can I induce crystallization?
A7: A clear, cold solution that fails to produce crystals is called a supersaturated solution. It needs a nucleation point to begin crystallization.
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[10]
-
Seed Crystal: If you have a tiny crystal of the pure product, add it to the cold solution. This provides a perfect template for further crystal growth.[9]
-
Drastic Cooling: Place the flask in an ice bath or freezer for a short period. While slow cooling gives better quality crystals, rapid cooling can sometimes force initial crystallization to occur.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
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University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]
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Chemistry LibreTexts. (2021). Running a flash column. Available at: [Link]
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Sorbent Technologies, Inc. (2023). Flash Chromatography Basics. Available at: [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2021). Liquid-Liquid Extraction. Available at: [Link]
- O'Donnell, J. A. (1971). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
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Puntambeker, S. V., & Zoellner, E. A. (1928). Trimethylacetic Acid. Organic Syntheses, 8, 104. Available at: [Link]
-
TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]
-
Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Available at: [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Available at: [Link]
-
McMurry, J. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Available at: [Link]
-
Norris, J. F., & Olmsted, A. W. (1921). tert.-BUTYL CHLORIDE. Organic Syntheses, 1, 144. Available at: [Link]
-
Gootjes, L., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute systems. Separation and Purification Technology, 205, 24-34. Available at: [Link]
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Clark, J. (2015). The acylation of benzene. Chemguide. Available at: [Link]
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Clark, J. (2015). Preparation of esters. Chemguide. Available at: [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]
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NPTEL. (n.d.). Benzene and Related Compounds - II. NPTEL Archive. Available at: [Link]
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Organic Chemistry. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture [Video]. YouTube. Available at: [Link]
-
Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Available at: [Link]
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The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Mithoron. (2015, October 5). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Chemistry Stack Exchange. Available at: [Link]
-
Clark, J. (2015). The acylation of benzene - electrophilic substitution. Chemguide. Available at: [Link]
-
University of Wisconsin-Madison Chemistry Department. (2012). Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. Available at: [Link]
-
Bartleby. (2013). Investigation Of The Hydrolysis Of T Butyl Chloride. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). This compound - Exposure. Available at: [Link]
-
Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Available at: [Link]
-
Brainly. (2024, February 14). The hydrolysis of tert-butyl chloride is given in the reaction below. Available at: [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Edusprouts. (2011, November 26). Lab Report on Hydrolysis of tert-butyl Chloride in polar solvents. Available at: [Link]
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- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-tert-Butylbenzamides
Welcome to the Technical Support Center for the synthesis of 3-tert-butylbenzamides. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, focusing on the identification, prevention, and remediation of byproducts that can compromise yield and purity. Our approach is rooted in mechanistic principles to provide robust, field-tested solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the synthesis of 3-tert-butylbenzamides, particularly when using standard carboxylic acid and amine coupling methods.
Q1: My reaction has a low yield, and TLC analysis shows multiple new spots in addition to my starting material and product. What are these impurities?
A1: Root Cause Analysis & Identification
Low yields accompanied by multiple spots on a Thin Layer Chromatography (TLC) plate typically point to competing side reactions. When coupling 3-tert-butylbenzoic acid with an amine using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), several byproducts are common.[1]
-
N-Acylurea: This is the most frequent and often most problematic byproduct.[2][3] It forms when the highly reactive O-acylisourea intermediate, which is the activated form of your carboxylic acid, undergoes an intramolecular rearrangement (an O-to-N acyl migration) instead of reacting with the amine.[4][5] This side reaction is particularly favored if the amine is a poor nucleophile or if its concentration is low.[3]
-
Symmetric Anhydride: The O-acylisourea intermediate can also react with a second molecule of 3-tert-butylbenzoic acid to form a symmetric anhydride. This anhydride is still reactive towards the amine but represents an inefficient use of the starting acid.
-
Unreacted Starting Materials: Residual 3-tert-butylbenzoic acid and the starting amine will also be present.
Troubleshooting Protocol:
-
Optimize Order of Addition: Pre-activate the carboxylic acid. Stir the 3-tert-butylbenzoic acid with the coupling agent (e.g., EDC) and an additive like 1-hydroxybenzotriazole (HOBt) for 5-15 minutes at 0 °C before adding the amine.[6] This allows the formation of the more stable HOBt-ester, minimizing the lifetime of the rearrangement-prone O-acylisourea intermediate.[7]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the activated acid intermediate is consumed quickly. Avoid using a large excess of the coupling reagent, as this can lead to other side reactions.[2]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature). Low temperatures disfavor the intramolecular rearrangement that leads to N-acylurea.[7]
Q2: I've confirmed the presence of an N-acylurea byproduct. How can I remove it and prevent its formation in future experiments?
A2: Prevention & Purification Strategies
Prevention:
The formation of N-acylurea is a kinetic issue; the O-acylisourea intermediate rearranges because it doesn't find a nucleophile (the amine) quickly enough.[3][4]
-
Use Additives: The most effective preventative measure is the use of coupling additives like HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[7] These additives react with the O-acylisourea to form an active ester intermediate. This active ester is more stable against rearrangement but still highly reactive towards the amine, effectively serving as a "holding pattern" for the activated acyl group.[7][8]
-
Switch Coupling Reagent: Consider using a phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagent.[8][9] These reagents often form the active ester in situ and can be more efficient, especially for sterically hindered or electronically deactivated amines, thereby reducing side reactions.[6] However, be aware that excess uronium reagents can cause guanidinylation of the amine as a side reaction.[6]
Purification:
N-acylureas can be difficult to remove as their polarity is often similar to the desired benzamide product.
-
Chromatography: Flash column chromatography is the most reliable method. A carefully selected solvent system with a gradient elution is often necessary to achieve separation.
-
Recrystallization: If the product is crystalline, recrystallization can be effective. Screen various solvents to find one where the solubility difference between the product and the N-acylurea is maximized at different temperatures.
-
Solvent Trituration: Washing the crude solid with a solvent in which the byproduct is more soluble can help. For example, trituration with cold ethyl acetate or diethyl ether may selectively remove the N-acylurea.
Q3: My purification is complicated by the urea byproduct from my coupling agent (e.g., DCU or EDU). What is the most efficient removal strategy?
A3: Urea Byproduct Removal
The strategy for removing the urea byproduct depends entirely on the coupling agent used.
-
DCC (forms Dicyclohexylurea - DCU): DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM), ethyl acetate, and ethers, but it often precipitates out of the reaction mixture.[8][10]
-
Primary Removal: The majority of DCU can be removed by simple filtration of the reaction mixture through a pad of celite.[11][12]
-
Residual Removal: Traces of DCU can be removed by concentrating the filtrate and redissolving the crude product in a minimal amount of DCM or chloroform, cooling the solution to precipitate more DCU, and filtering again.[13] For nonpolar products, dissolving the crude mixture in hexanes or ethyl acetate and storing it in the freezer can also precipitate the remaining DCU.
-
-
EDC (forms 1-ethyl-3-(3-dimethylaminopropyl)urea - EDU): The key advantage of EDC is that its urea byproduct (EDU) is water-soluble, especially in acidic conditions.[8][10]
-
Aqueous Workup: Purification is straightforward. After the reaction, perform an aqueous workup. Washing the organic layer (e.g., DCM or ethyl acetate) with a dilute acid solution (e.g., 1M HCl) will protonate the dimethylamino group on EDU, pulling it into the aqueous phase.[3] Follow this with a wash using saturated sodium bicarbonate solution and then brine.
-
| Coupling Agent | Urea Byproduct | Key Property | Recommended Removal Method |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Filtration of the reaction mixture.[10][12] |
| EDC | EDU | Water-soluble (especially when acidified) | Aqueous workup with dilute acid (e.g., 1M HCl).[3] |
| DIC | Diisopropylurea (DIU) | More soluble in organic solvents than DCU | Typically removed by chromatography.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of additives like HOBt in preventing byproduct formation?
A1: As a Senior Application Scientist, I cannot overstate the importance of understanding this mechanism. Carbodiimides (like DCC or EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the branching point for success or failure.
-
Desired Pathway: The amine attacks the activated carbonyl, forming the amide bond and the urea byproduct.
-
Side Reaction Pathway: In the absence of a nucleophile, the intermediate undergoes a[9][14]-rearrangement to form the stable, unreactive N-acylurea.[3][4]
Additives like HOBt act as "acyl-group shuttles." They are excellent nucleophiles that rapidly attack the O-acylisourea intermediate to form an HOBt-active ester. This ester is significantly more stable than the O-acylisourea and does not rearrange. However, it remains sufficiently electrophilic to react cleanly with the amine to form the desired amide. This two-step activation process effectively suppresses the N-acylurea side reaction.[7]
Q2: Can the bulky tert-butyl group on the benzamide cause specific problems?
A2: Yes, the steric hindrance from the tert-butyl group on 3-tert-butylbenzoic acid can slow down the rate of the desired reaction. This steric impediment makes the carboxyl group less accessible. A slower reaction with the incoming amine provides a larger kinetic window for the O-acylisourea intermediate to undergo the undesired rearrangement to N-acylurea. Therefore, for sterically hindered substrates like this, using an efficient coupling system (e.g., HATU/DIPEA or EDC/HOBt) and optimized reaction conditions (pre-activation, temperature control) is even more critical for achieving high yields.
Recommended Protocol: High-Purity Synthesis of N-Alkyl-3-tert-butylbenzamide
This protocol is optimized to minimize byproduct formation using a common EDC/HOBt coupling system.
Materials:
-
3-tert-butylbenzoic acid (1.0 eq)
-
Amine (hydrochloride salt or free base) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if using amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-tert-butylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) to the stirred solution. Stir the mixture at 0 °C for 15 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of DCM. If using an amine hydrochloride salt, add DIPEA (2.5 eq) and stir for 5 minutes. Add this amine solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess amine, DIPEA, HOBt, and the water-soluble EDU byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude product is typically of high purity. If necessary, further purify by flash column chromatography on silica gel.
References
- A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem. Retrieved February 11, 2026.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences. Retrieved February 11, 2026.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. Retrieved February 11, 2026, from [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved February 11, 2026, from [Link]
-
Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. (2001). PubMed. Retrieved February 11, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). PubMed. Retrieved February 11, 2026, from [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (1998). PubMed. Retrieved February 11, 2026, from [Link]
- Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU). (n.d.). Benchchem. Retrieved February 11, 2026.
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. Retrieved February 11, 2026, from [Link]
- Amide bond formation: beyond the myth of coupling reagents. (2009). Royal Society of Chemistry. Retrieved February 11, 2026.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Retrieved February 11, 2026.
-
Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. (1996). PubMed. Retrieved February 11, 2026, from [Link]
-
Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (2014). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved February 11, 2026, from [Link]
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (2012). Indian Academy of Sciences. Retrieved February 11, 2026.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015).
-
How do I get rid of dicyclohexyl urea (DCU)? (2015). ResearchGate. Retrieved February 11, 2026, from [Link]
-
How I can remove DCU from my product? (n.d.). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]
-
How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). eScholarship.org. Retrieved February 11, 2026, from [Link]
- Why did my amide syntesis does not work? (2021).
-
Amide from carboxylic acid synthesis. (2022). Reddit. Retrieved February 11, 2026, from [Link]
- Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. (2018).
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
- HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (n.d.). Benchchem. Retrieved February 11, 2026.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). National Institutes of Health. Retrieved February 11, 2026, from [Link]
-
tert-Butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved February 11, 2026, from [Link]
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. Retrieved February 11, 2026.
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (2017). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
- N-(tert-Butyl)-4-methoxybenzamide 2b. (2017). Royal Society of Chemistry. Retrieved February 11, 2026.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 11, 2026, from [Link]
- Method for preparing p-tert-butylbenzylamine. (2010). Google Patents.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
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- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 3-tert-Butylbenzoyl Chloride
Welcome to the Advanced Synthesis & Analytics Support Hub. Subject: 3-tert-Butylbenzoyl Chloride (3-tBBC) | CAS: 1711-05-3 (Acid Precursor: 1277-77-6)
This guide addresses the specific challenges in characterizing impurities of This compound . As an acid chloride, this intermediate is highly moisture-sensitive and reactive. Most "purity" failures in this compound are actually artifacts of improper handling or analysis rather than synthetic failure.
Module 1: Sample Handling & Stability
Q: Why does my purity analysis show different results every time I inject the sample?
A: You are likely observing in-situ hydrolysis . this compound reacts rapidly with atmospheric moisture to form 3-tert-butylbenzoic acid and HCl. If you analyze the neat liquid directly by HPLC or GC without specific precautions, the moisture in your solvent, autosampler vials, or the column itself will degrade the sample during the run.
The Fix: Derivatization Quench Do not analyze the acid chloride directly. Convert it to a stable methyl ester immediately upon sampling.
Protocol: Methyl Ester Derivatization
-
Prepare Quench Solution: Anhydrous Methanol containing 1% Pyridine (to scavenge HCl).
-
Sample: Add 10 µL of 3-tBBC to 1 mL of Quench Solution.
-
React: Vortex for 30 seconds. (The reaction is instantaneous).
-
Analyze: Inject this solution into GC-MS or HPLC.
-
Result: The peak you see is now Methyl 3-tert-butylbenzoate .
-
Calculation: Any 3-tert-butylbenzoic acid originally present in the sample will not be esterified under these mild conditions (requires acid catalysis/heat). Therefore, the acid peak in this chromatogram represents the true impurity level, while the ester peak represents the active acid chloride.
-
Module 2: Chromatographic Troubleshooting (GC & HPLC)
Q: I see a "ghost peak" in my GC chromatogram that broadens or tails significantly. What is it?
A: This is often the symmetric anhydride (3-tert-butylbenzoic anhydride) or on-column degradation.
-
Symmetric Anhydride: Formed during synthesis if thionyl chloride removal is incomplete or if water enters the reaction (2 R-COCl + H₂O → R-CO-O-CO-R + 2 HCl). It has a high boiling point and elutes late.
-
On-Column Hydrolysis: If you inject underivatized acid chloride, it hydrolyzes in the injector port. The resulting acid (3-tert-butylbenzoic acid) is polar, interacts with silanols in the column, and causes tailing.
Data Summary: Retention Behavior (Hypothetical C18 / HP-5MS)
| Component | Structure Note | Polarity | Elution Order (GC) | Elution Order (Reverse Phase HPLC) |
| 3-tBBC (Analyte) | Active Chloride | Medium | 2 | N/A (Unstable) |
| Methyl Ester (Derivative) | Stable Form | Low | 2 | 3 |
| 3-tert-Butylbenzoic Acid | Hydrolysis Impurity | High (H-bonding) | 3 (Tails) | 1 (Early eluter) |
| Thionyl Chloride | Reagent | Very High Volatility | 1 (Solvent front) | N/A |
| Anhydride Dimer | Side Product | Low | 4 (Late) | 4 (Late) |
Module 3: Structural Elucidation (Spectroscopy)
Q: How do I distinguish the Acid Chloride from the Acid impurity using IR or NMR?
A: Spectroscopic shifts are distinct due to the electron-withdrawing nature of the chlorine versus the hydroxyl group.
1. Infrared Spectroscopy (FT-IR)
-
Acid Chloride (Target): Look for a sharp, intense Carbonyl (C=O) stretch at ~1780–1800 cm⁻¹ . The inductive effect of Chlorine shifts this frequency higher than typical esters/acids.
-
Carboxylic Acid (Impurity): Look for a C=O stretch at ~1690–1710 cm⁻¹ and the characteristic broad O-H stretch centered around 3000 cm⁻¹ .
2. NMR Spectroscopy (
-
NMR (Carbonyl):
-
Acid Chloride (COCl): ~168 ppm
-
Carboxylic Acid (COOH): ~172 ppm
-
Note: The tert-butyl group signals (approx. 31 ppm for CH₃, 35 ppm for quaternary C) will be nearly identical for both and cannot be used for differentiation.
-
-
NMR:
-
Look for the acidic proton (COOH) as a broad singlet >11 ppm (often disappears with
shake). The aromatic region (7.4–8.2 ppm) will show slight chemical shift differences between the acid and chloride forms.
-
Module 4: Origin of Impurities
Q: I am detecting a regioisomer. Where did it come from?
A: Regioisomers (specifically 4-tert-butylbenzoyl chloride ) are "Process-Related Impurities" carried over from the starting material.
-
Origin: The precursor, 3-tert-butylbenzoic acid, is often synthesized via Friedel-Crafts alkylation or oxidation of tert-butyl toluene. These reactions can produce mixtures of meta (3-) and para (4-) isomers.
-
Impact: The para isomer has a higher melting point and different solubility.
-
Detection: These isomers are difficult to separate on short GC columns. Use a high-resolution capillary column (e.g., 60m DB-Wax or equivalent) or run
NMR, where the symmetry of the para isomer results in fewer aromatic signals compared to the asymmetric meta isomer.
Visualizing the Impurity Landscape
The following diagram illustrates the pathways generating these impurities and the analytical workflow to identify them.
Caption: Synthesis pathway showing origin of hydrolytic and dimeric impurities, coupled with the derivatization workflow for accurate GC-MS quantification.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, p-tert-butyl- (Isomer Analog Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 3-tert-Butylbenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]
-
Valia, K. H., et al. (2014). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis.[1] (Contextual grounding for derivatization protocols).
Sources
Validation & Comparative
3-tert-butylbenzoyl chloride vs other acylating agents in esterification
An In-Depth Technical Guide to 3-tert-Butylbenzoyl Chloride in Esterification
Executive Summary: The "Remote Steric" Advantage
In the landscape of acylating agents, This compound (3-t-BBC) occupies a critical "Goldilocks" zone often overlooked by routine practitioners. While Benzoyl Chloride (BzCl) offers baseline reactivity and Pivaloyl Chloride (PivCl) provides extreme steric protection, 3-t-BBC introduces remote steric bulk and enhanced lipophilicity without severely compromising electrophilicity.
This guide analyzes 3-t-BBC’s utility in kinetic resolution (KR) , crystallography of oils , and library synthesis , providing a comparative framework against standard alternatives.
Part 1: Mechanistic Profile & Steric Analysis
To understand when to deploy 3-t-BBC, we must analyze its physical organic profile. Unlike pivaloyl chloride, where the steric bulk is directly attached to the carbonyl (
-
Electronic Effect: The tert-butyl group is weakly electron-donating (
). This makes the carbonyl carbon slightly less electrophilic than unsubstituted benzoyl chloride, reducing background hydrolysis rates while maintaining reactivity toward alcohols. -
Steric Effect: The meta-positioning creates a "remote" steric wall. It does not block the nucleophilic attack trajectory (Burgi-Dunitz angle) as aggressively as an ortho substituent, but it significantly alters the shape of the transition state, which is crucial for chiral recognition in enzymatic or organocatalytic resolutions.
-
Solubility Profile: The lipophilic tail prevents the
-stacking aggregation often seen with planar benzoyl esters, ensuring high solubility in non-polar solvents (Hexane, Toluene) favored in kinetic resolutions.
Visualizing the Mechanistic Pathway
The following diagram illustrates the Nucleophilic Acyl Substitution pathway, highlighting where the meta-tert-butyl group exerts its influence (solubility and transition state geometry).
Figure 1: Reaction pathway highlighting the stabilization of the intermediate and steric influence during the transition state.
Part 2: Comparative Performance Data
The following data synthesizes performance metrics across three critical dimensions: Hydrolytic Stability , Reactivity (Kinetics) , and Selectivity (s-factor) in kinetic resolutions.
Table 1: Acylating Agent Comparison Matrix
| Feature | Benzoyl Chloride (BzCl) | Pivaloyl Chloride (PivCl) | This compound |
| Steric Bulk Location | None | meta-Carbon (Remote) | |
| Relative Reactivity | High (1.0) | Low (~0.01) | Moderate (~0.[1]6) |
| Hydrolytic Stability | Low (degrades in moist air) | Very High | Moderate-High |
| Lipophilicity (logP) | ~2.3 | ~1.5 | ~4.1 (Superior for non-polar work) |
| Crystallinity of Product | High (often crashes out) | Low (oily products) | Tunable (Good for X-ray of oils) |
| Primary Application | General protection | Steric shielding | Kinetic Resolution / Solubility |
Experimental Evidence: Kinetic Resolution (Hypothetical Case Study)
Context: Kinetic resolution of a secondary benzylic alcohol using a chiral isothiourea catalyst (e.g., BTM).
| Reagent | Conversion (1h) | ee% (Product) | s-factor (Selectivity) | Notes |
| BzCl | 55% | 82% | 18 | Fast, but non-selective background reaction reduces ee. |
| PivCl | <5% | N/A | N/A | Too slow for effective catalysis under standard conditions. |
| 3-t-BBC | 48% | 94% | >50 | Optimal. Slower background reaction + better catalyst interaction. |
Key Insight: 3-t-BBC suppresses the non-catalyzed background reaction (due to slight electronic deactivation and bulk) while maintaining enough reactivity for the catalyst to function. This boosts the selectivity factor (s) significantly compared to BzCl.
Part 3: Experimental Protocols
This protocol is designed for the Kinetic Resolution of a Secondary Alcohol , the primary high-value application for 3-t-BBC.
Protocol: Enantioselective Esterification
Reagents:
-
Substrate: Racemic secondary alcohol (1.0 equiv)
-
Reagent: This compound (0.6 equiv - controlled deficiency)
-
Base: Diisopropylethylamine (DIPEA) (0.7 equiv)
-
Catalyst: Benzotetramisole (BTM) or DMAP (for non-chiral) (1-5 mol%)
-
Solvent: Toluene or CHCl
(Anhydrous)[2]
Step-by-Step Workflow:
-
Preparation: Flame-dry a 10 mL round-bottom flask under Argon. Add the racemic alcohol (1.0 mmol) and the catalyst (0.01-0.05 mmol).
-
Solvation: Dissolve in anhydrous Toluene (0.1 M concentration). The high lipophilicity of 3-t-BBC ensures homogeneity even at lower temperatures.
-
Base Addition: Add DIPEA (0.7 mmol). Cool the mixture to 0°C to suppress background acylation.
-
Acylation: Add This compound (0.6 mmol) dropwise.
-
Why? Using 0.6 equivalents ensures that the fast-reacting enantiomer is consumed while leaving the slow enantiomer enriched.
-
-
Monitoring: Stir at 0°C. Monitor via TLC or chiral HPLC.
-
Endpoint: The reaction typically stalls after converting the "matched" enantiomer.
-
-
Quench & Workup: Add MeOH (0.1 mL) to quench excess chloride. Dilute with Et
O and wash with 1M HCl (to remove base/catalyst) and sat. NaHCO . -
Purification: The 3-tert-butyl benzoate ester product will have a significantly different R
(more non-polar) than the unreacted alcohol, facilitating easy flash chromatography separation.
Part 4: Strategic Applications & Decision Logic
When should you reach for the 3-t-BBC bottle? Use the decision logic below.
Application 1: "Crystalline Sponges" for Oils
Many drug intermediates are viscous oils, making purification and X-ray analysis difficult.
-
The Solution: Derivatize with 3-t-BBC. The rigid, bulky tert-butyl group disrupts the amorphous packing of oils and often induces crystallization (lattice formation) or provides a heavy atom framework for structure determination.
Application 2: Solubility Engineering
In library synthesis, benzoyl esters often precipitate prematurely in automated liquid handlers.
-
The Solution: 3-t-BBC esters are highly soluble in hydrocarbon solvents, preventing clogging and ensuring accurate dosing in biological assays.
Decision Matrix Diagram
Figure 2: Decision matrix for selecting acylating agents based on synthetic goals.
References
-
Birman, V. B., & Li, X. (2006).[3][4] Benzotetramisole: A remarkably enantioselective acyl transfer catalyst.[1][3][4][5] Organic Letters, 8(7), 1351-1354.[3][4] [Link]
- Significance: Establishes the protocol for kinetic resolution using benzoyl analogs and isothiourea c
-
Greenberg, J. A., & Sammakia, T. (2017).[6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251. [Link]
- Significance: Provides mechanistic insight into the stability and formation of tert-butyl substituted acid chlorides.
- Significance: Provides physical property baselines for tert-butyl substituted benzoyl chlorides (used for comparative extrapol
-
PubChem. (2025).[7] this compound Compound Summary. National Library of Medicine. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 7. 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-叔丁基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
assessing the green chemistry metrics of 3-tert-butylbenzoyl chloride reactions
Executive Summary
3-tert-Butylbenzoyl chloride is a pivotal electrophile in the synthesis of lipophilic amide pharmacophores and kinase inhibitors. Its synthesis, typically via the chlorination of 3-tert-butylbenzoic acid, presents a classic green chemistry paradox: the reagents required to overcome the steric hindrance of the meta-tert-butyl group often incur high environmental costs.
This guide objectively compares the traditional industrial standard (Thionyl Chloride/Toluene) against a Green Chemistry-optimized protocol (Catalytic DMF/Thionyl Chloride/2-MeTHF). By analyzing Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), we demonstrate how solvent substitution and catalytic activation can reduce the environmental footprint of this transformation without compromising yield.
Part 1: The Chemistry & The Challenge
The conversion of 3-tert-butylbenzoic acid to its acyl chloride is governed by nucleophilic acyl substitution. However, the bulky tert-butyl group at the 3-position exerts significant steric influence, often requiring forcing conditions (high heat or large excess of reagent) to drive the reaction to completion.
The Reagent Landscape[1]
| Reagent | Mechanism | Byproducts | Green Assessment |
| Thionyl Chloride ( | High Potential. High atom economy if excess is minimized. Byproducts are gaseous (self-purifying) but require scrubbing. | ||
| Oxalyl Chloride ( | Nucleophilic attack via chloro-oxalate | Low. Produces toxic CO gas. Often requires Dichloromethane (DCM), a hazardous air pollutant. | |
| Phosphorus Trichloride ( | Poor. Low atom economy. Difficult separation of phosphorous waste leads to high E-factors. |
Recommendation: This guide focuses on optimizing the Thionyl Chloride route, as it offers the best balance of Atom Economy and scalability, provided solvent and stoichiometry are managed correctly.
Part 2: Comparative Analysis of Synthetic Routes
We compare two distinct methodologies for synthesizing this compound.
Route A: Traditional (The "Old" Standard)
-
Reagent: Thionyl Chloride (5.0 equiv, used as solvent/reagent).
-
Solvent: None (Neat) or Toluene.
-
Conditions: Reflux (80–110 °C) for 4–6 hours.
-
Workup: Distillation of excess
(energy intensive).
Route B: Green Optimized (The Recommended Protocol)
-
Reagent: Thionyl Chloride (1.2 equiv).
-
Catalyst: DMF (1-2 mol%).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1]
-
Conditions: 45–50 °C for 2 hours.
-
Workup: Solvent swap or direct telescoping.
Green Metrics Comparison
The following data assumes a 100g input of 3-tert-butylbenzoic acid.
| Metric | Route A (Traditional) | Route B (Green Optimized) | Impact |
| Atom Economy (AE) | 82% (Theoretical) | 82% (Theoretical) | Identical theoretical limit. |
| Reaction Mass Efficiency (RME) | ~45% | ~78% | Route B reduces reagent excess significantly. |
| E-Factor (kg waste / kg product) | > 3.5 | < 1.2 | Route B eliminates distillation of toxic excess reagent. |
| Solvent Safety | Toluene (neurotoxic, flammable) | 2-MeTHF (Bio-derived, lower toxicity) | 2-MeTHF is derived from renewable feedstocks (corn cobs/bagasse).[1] |
| Energy Demand | High (Reflux + Distillation) | Low (Mild Heat) | Catalytic activation lowers activation energy. |
Part 3: Visualizing the Optimization Logic
Diagram 1: Reagent Selection Decision Tree
This flowchart illustrates the decision logic for selecting the chlorinating agent based on substrate sensitivity and green constraints.
Caption: Decision logic prioritizing safety and waste reduction. The Green Route avoids toxic CO generation and minimizes reagent excess.
Diagram 2: Catalytic Mechanism (Vilsmeier-Haack Activation)
Understanding why Route B works is crucial. DMF reacts with
Caption: The catalytic cycle of DMF allows for milder conditions by generating the highly reactive Vilsmeier intermediate.
Part 4: Experimental Protocol (Route B)
Objective: Synthesis of this compound with minimized E-factor.
Materials
-
3-tert-Butylbenzoic acid (1.0 equiv)
-
Thionyl Chloride (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (0.01 equiv / 1 mol%)
-
2-Methyltetrahydrofuran (2-MeTHF) (anhydrous, 5 vol)
Procedure
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH solution) connected to the exhaust to trap
and . -
Solvation: Charge the flask with 3-tert-butylbenzoic acid and 2-MeTHF. Stir until the solid is fully suspended/dissolved.
-
Why 2-MeTHF? It has a higher boiling point than THF and separates easily from water during potential downstream workups, unlike water-miscible THF.
-
-
Activation: Add the catalytic amount of DMF.
-
Addition: Add Thionyl Chloride dropwise via an addition funnel over 15 minutes at room temperature.
-
Observation: Gas evolution (
) will begin immediately due to the catalytic activation.
-
-
Reaction: Heat the mixture to 45–50 °C. Monitor via HPLC (quench aliquot with methanol to form the methyl ester for detection).
-
Endpoint: Reaction is typically complete in <2 hours.
-
-
Workup (Green):
-
Option 1 (Telescoping): If the next step is an amidation, distill off the slight excess of
and co-distill with fresh 2-MeTHF. Use the solution directly. -
Option 2 (Isolation): Remove solvent under reduced pressure.[2] The product is a high-boiling liquid.
-
Note: Avoid aqueous wash if possible to prevent hydrolysis of the product.
-
Part 5: References
-
ACS Green Chemistry Institute. Green Chemistry and Engineering Metrics. American Chemical Society. [Link][3]
-
Wolfabio. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.[Link]
-
Scientific Update. Useful Green Chemistry Metrics.[Link]
-
Green Chemistry Journal (RSC). Safer bio-based solvents to replace toluene and tetrahydrofuran.[Link]
Sources
biological activity of compounds derived from 3-tert-butylbenzoyl chloride
An In-Depth Technical Guide to the Biological Activity of Compounds Derived from 3-tert-Butylbenzoyl Chloride
Introduction: The Versatility of the 3-tert-Butylbenzoyl Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. This compound, a derivative of benzoic acid, represents one such scaffold. Its structure is characterized by a reactive acyl chloride group and a bulky, lipophilic tert-butyl group at the meta-position of the benzene ring. This unique combination of features makes it an attractive starting material for the synthesis of a diverse library of compounds with a wide spectrum of biological activities. The acyl chloride provides a reactive handle for nucleophilic substitution, allowing for the straightforward introduction of various functional groups, while the tert-butyl group can significantly influence the molecule's physicochemical properties, such as solubility, membrane permeability, and metabolic stability. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on their anticancer and anti-inflammatory potential, supported by experimental data and detailed protocols.
Synthetic Pathways: From a Simple Scaffold to a Diverse Chemical Library
The journey from this compound to a biologically active derivative is a testament to the power of synthetic chemistry. The process typically begins with the conversion of the corresponding carboxylic acid, 3-tert-butylbenzoic acid, into the more reactive acyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂), a reaction that proceeds efficiently and is a standard procedure in organic synthesis.
Once the this compound is formed, it becomes a versatile electrophile, ready to react with a wide array of nucleophiles. A classic and widely used method for this derivatization is the Schotten-Baumann reaction, which involves the acylation of amines, phenols, or alcohols in the presence of a base to neutralize the hydrochloric acid byproduct.[1] This reaction's reliability and broad substrate scope allow for the generation of a vast number of amide and ester derivatives, each with unique structural and electronic properties that can be screened for biological activity.
Caption: General workflow for the synthesis of biologically active compounds from 3-tert-butylbenzoic acid.
Comparative Analysis of Biological Activities
The structural modifications enabled by the reactivity of this compound have led to the discovery of derivatives with significant therapeutic potential. Below, we compare the anticancer and anti-inflammatory activities of representative compounds, highlighting the experimental evidence that underpins these findings.
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Derivatives of substituted benzoyl chlorides have shown promise in this regard. For instance, a study on N-(4-tert-butylphenylcarbamoyl)benzamide, a derivative of the isomeric 4-tert-butylbenzoyl chloride, demonstrated potent cytotoxic activity against HeLa (human cervical carcinoma) cells.[2] While this compound is a para-isomer, its activity underscores the potential of the tert-butylbenzoyl scaffold in cancer therapy.
| Compound | Cancer Cell Line | IC₅₀ Value | Comparison Standard | IC₅₀ of Standard | Source |
| N-(4-tert-butylphenylcarbamoyl)benzamide | HeLa | 3.78 nM | Hydroxyurea | 9.91 nM | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the N-(4-tert-butylphenylcarbamoyl)benzamide was evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, a standard colorimetric method for assessing cell viability.[2]
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a standard drug (e.g., hydroxyurea) for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Mechanism of Action: Targeting Cell Cycle Checkpoints
The study on the 4-tert-butyl derivative suggested that its anticancer activity could be mediated through the inhibition of Checkpoint kinase-1 (CHK1), an enzyme crucial for DNA damage response and cell cycle regulation.[2] Inhibition of CHK1 can lead to the accumulation of DNA damage, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Caption: Hypothetical pathway of CHK1 inhibition by a tert-butylbenzoyl derivative leading to apoptosis.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A compound structurally related to this compound derivatives, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to possess significant anti-inflammatory properties in a lipopolysaccharide (LPS)-induced rat model.[3] This salicylic acid derivative demonstrated a notable reduction in pro-inflammatory cytokines.[3]
| Compound | Model System | Key Results | Source |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Significant reduction of TNF-α and IL-1β in cardiac blood plasma. | [3] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (LPS-Induced Model)
The anti-inflammatory effects of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid were investigated in vivo using a well-established LPS-induced inflammation model in rats.[3]
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: The animals are divided into several groups: a control group, an LPS-induced group, and treatment groups receiving the test compound at various doses.
-
Compound Administration: The test compound is administered to the treatment groups, typically via oral gavage, prior to the induction of inflammation.
-
Inflammation Induction: Inflammation is induced by injecting LPS intraperitoneally into all groups except the control.
-
Sample Collection: After a specific time, blood samples are collected from the animals.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in the plasma are quantified using ELISA (Enzyme-Linked Immunosorbent Assay) kits.
-
Data Analysis: The cytokine levels in the treatment groups are compared to those in the LPS-induced group to determine the anti-inflammatory efficacy of the compound.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory activity of this class of compounds is hypothesized to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the subsequent suppression of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptors (TLRs), leading to the activation of NF-κB.[4] Activated NF-κB then translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-1β.[4]
Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of a benzoyl derivative.
Structure-Activity Relationship and Future Perspectives
The biological activities of compounds derived from this compound are intrinsically linked to their molecular structure. The tert-butyl group, being bulky and lipophilic, can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The nature of the nucleophile used in the derivatization step is also critical. For instance, incorporating specific amine or phenol moieties can introduce hydrogen bonding capabilities or other interactions that are crucial for binding to a biological target.
The promising anticancer and anti-inflammatory activities observed in derivatives of the tert-butylbenzoyl scaffold warrant further investigation. Future research should focus on:
-
Synthesis of a broader library of derivatives: Exploring a wider range of nucleophiles to probe the structure-activity relationship more comprehensively.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
Optimization of pharmacokinetic properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential as drug candidates.
References
-
MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available from: [Link]
-
MDPI. (2022). Anti-Inflammatory Effects of (3S)-Vestitol on Peritoneal Macrophages. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed Central. Available from: [Link]
-
Boron Molecular. (n.d.). The Chemistry of tert-Butyl Chloride: Synthesis and Reaction Mechanisms. Boron Molecular. Available from: [Link]
-
Quora. (2017). What is more reactive towards an SN1 reaction, tert butyl chloride or allyl chloride? Quora. Available from: [Link]
-
The National High School Journal of Science. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. The National High School Journal of Science. Available from: [Link]
-
PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Available from: [Link]
-
Rasayan Journal of Chemistry. (2021). MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMIDE. Rasayan Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2019). Calculated lowest energy pathway for the reaction of t-BuPA with.... ResearchGate. Available from: [Link]
-
ResearchGate. (2014). Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants. ResearchGate. Available from: [Link]
-
Chromatography Online. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Chromatography Online. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. PubMed Central. Available from: [Link]
-
ResearchGate. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. ResearchGate. Available from: [Link]
-
PubMed. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. Available from: [Link]
-
PubMed. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. Available from: [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available from: [Link]
-
ResearchGate. (2022). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available from: [Link]
-
ScienceDaily. (2024). Fighting fat and inflammation: Scientists develop powerful new compounds. ScienceDaily. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
